molecular formula C15H17NO3S B12184493 2-Pyridyl 2,3,5,6-tetramethylbenzenesulfonate

2-Pyridyl 2,3,5,6-tetramethylbenzenesulfonate

Cat. No.: B12184493
M. Wt: 291.4 g/mol
InChI Key: KWIINXHNLANKGM-UHFFFAOYSA-N
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Description

2-Pyridyl 2,3,5,6-tetramethylbenzenesulfonate is a chemical compound that features a pyridine ring attached to a tetramethylbenzenesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridyl 2,3,5,6-tetramethylbenzenesulfonate typically involves the reaction of 2-pyridyl derivatives with tetramethylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Pyridyl 2,3,5,6-tetramethylbenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The pyridine ring can be oxidized under specific conditions to form N-oxides.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The sulfonate group can be substituted with other nucleophiles, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-Pyridyl 2,3,5,6-tetramethylbenzenesulfonate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyridine-containing compounds.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Pyridyl 2,3,5,6-tetramethylbenzenesulfonate involves its interaction with molecular targets through its pyridine and sulfonate groups. These interactions can affect various biochemical pathways, depending on the specific application. For example, in enzyme studies, the compound can act as an inhibitor or activator by binding to the active site or allosteric sites of the enzyme.

Comparison with Similar Compounds

Similar Compounds

  • 2-Pyridyl 2,4,6-trimethylbenzenesulfonate
  • 2-Pyridyl 2,3,5-trimethylbenzenesulfonate
  • 2-Pyridyl 2,3,6-trimethylbenzenesulfonate

Uniqueness

2-Pyridyl 2,3,5,6-tetramethylbenzenesulfonate is unique due to the specific arrangement of methyl groups on the benzene ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to different chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C15H17NO3S

Molecular Weight

291.4 g/mol

IUPAC Name

pyridin-2-yl 2,3,5,6-tetramethylbenzenesulfonate

InChI

InChI=1S/C15H17NO3S/c1-10-9-11(2)13(4)15(12(10)3)20(17,18)19-14-7-5-6-8-16-14/h5-9H,1-4H3

InChI Key

KWIINXHNLANKGM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)OC2=CC=CC=N2)C)C

Origin of Product

United States

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